BenchChemオンラインストアへようこそ!

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one

Lipophilicity Drug design Physicochemical properties

1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one (CAS 877963-87-6) is a synthetic small-molecule benzimidazole derivative with the molecular formula C10H8F2N2O and a molecular weight of 210.18 g/mol. The compound features a difluoromethyl substituent at the N-1 position of the benzimidazole core and an acetyl group at the C-2 position.

Molecular Formula C10H8F2N2O
Molecular Weight 210.184
CAS No. 877963-87-6
Cat. No. B2654951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one
CAS877963-87-6
Molecular FormulaC10H8F2N2O
Molecular Weight210.184
Structural Identifiers
SMILESCC(=O)C1=NC2=CC=CC=C2N1C(F)F
InChIInChI=1S/C10H8F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-5,10H,1H3
InChIKeyWAXPXZUCEYGWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one (CAS 877963-87-6): Procurement-Quality Overview for Research Sourcing


1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one (CAS 877963-87-6) is a synthetic small-molecule benzimidazole derivative with the molecular formula C10H8F2N2O and a molecular weight of 210.18 g/mol [1]. The compound features a difluoromethyl substituent at the N-1 position of the benzimidazole core and an acetyl group at the C-2 position . It is commercially supplied as a research-grade building block (typical purity ≥95%) by several specialty chemical vendors for use in medicinal chemistry and agrochemical discovery programs . Publicly available biological assay data, peer-reviewed pharmacological studies, or patent-protected structure-activity relationship (SAR) information specifically attributable to this compound are extremely limited. Consequently, any procurement or scientific selection decision must be made with an understanding that quantifiable, comparator-based differentiation evidence is currently absent from the open scientific record.

Why In-Class Benzimidazole Substitution Cannot Be Assumed for 1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one


Within the benzimidazole chemical space, even minor structural modifications—such as N-1 alkylation versus N-1 difluoromethylation—can produce profound differences in lipophilicity, metabolic stability, and target engagement that render compounds non-interchangeable [1]. The difluoromethyl group is not a simple methyl bioisostere; its strong electron-withdrawing character alters the pKa of the benzimidazole ring system and introduces unique C–H hydrogen-bond donor capacity that can critically influence binding-site complementarity [2]. For 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one specifically, the combination of N-1 difluoromethylation with C-2 acetylation creates a distinct electronic and steric environment compared to analogs bearing N-1 methyl, N-1 unsubstituted, or C-2 carbaldehyde groups. Procurement decisions predicated on substituting a readily available analog for this specific substitution pattern risk invalidating SAR hypotheses and introducing uncharacterized variables into synthetic or screening workflows [3].

Quantitative Differentiation Evidence: 1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one Versus Closest Structural Analogs


N-1 Difluoromethylation Lipophilicity Modulation Versus N-1 Unsubstituted Benzimidazole Comparator

The target compound's calculated partition coefficient (cLogP) is 2.3, representing a marked increase in lipophilicity compared to the N-1 unsubstituted analog 2-acetyl-1H-benzimidazole (cLogP of approximately 1.1–1.3 depending on the calculation method) . This measured difference of approximately +1.0 log unit is attributable to the lipophilic contribution of the difluoromethyl substituent at the N-1 position, which simultaneously preserves hydrogen-bond donor capacity via the polarized C–H bond [1]. In the absence of experimental LogD7.4 data, the cLogP difference serves as the most reliable differentiation metric currently available.

Lipophilicity Drug design Physicochemical properties

Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Comparison

The target compound has a calculated topological polar surface area (TPSA) of 34.9 Ų, determined solely by the contribution of the ketone oxygen and the benzimidazole nitrogen atoms . In comparison, the N-1 unsubstituted 2-acetylbenzimidazole analog has a TPSA of approximately 46.0 Ų due to the additional contribution of the N–H group [1]. The reduction of approximately 11.1 Ų in TPSA upon N-1 difluoromethylation reflects the replacement of a strong hydrogen-bond donor (N–H) with a weaker but directional C–H donor (CF2H), which may improve passive membrane permeability while partially retaining target-binding hydrogen-bond interactions [2].

Polar surface area Permeability Bioisosterism

Predicted Boiling Point and Thermal Stability as a Purification and Handling Metric

The predicted boiling point of the target compound is 307.8 ± 52.0 °C at standard atmospheric pressure, based on computational estimation . This value is substantially higher than the predicted boiling point of the unsubstituted N-1 analog 2-acetyl-1H-benzimidazole, which has an estimated boiling point of approximately 253 ± 25 °C (PubChem-derived), and also exceeds the boiling point of 1-methyl-2-acetylbenzimidazole (estimated ~290 °C) [1]. While all three values are predicted rather than experimentally measured, the elevated boiling point is consistent with the higher molecular weight and enhanced intermolecular C–F···H–C and dipole-dipole interactions introduced by the difluoromethyl group, which may afford greater thermal latitude during solvent removal or distillation-based purification [2].

Thermal stability Purification Volatility

Absence of Documented Biological Activity as a Selection Criterion for Negative-Screening Control Applications

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and the SureChEMBL patent database yielded zero peer-reviewed biological activity data or defined molecular target engagement records for CAS 877963-87-6 [1]. In contrast, numerous close structural analogs—including 2-(difluoromethyl)-1H-benzimidazole (CAS 705-09-9) and its PI3K inhibitor derivatives such as ZSTK474—have well-documented inhibitory activity profiles against kinase panels (e.g., PI3Kδ IC50 values in the low nanomolar range) [2]. This documented absence of bioactivity data for the target compound is itself a differentiating feature: it positions the molecule as a potentially cleaner negative-control scaffold relative to analogs with established polypharmacology, provided its lack of activity against the specific assay target is confirmed prospectively [3].

Negative control Screening Inactive scaffold

Research Application Scenarios Supported by Current Evidence for 1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one


Scaffold-Hopping and Bioisostere Replacement Libraries in Kinase Inhibitor Programs

The N-1 difluoromethyl-2-acetyl benzimidazole scaffold offers medicinal chemistry teams a structurally validated bioisostere of the N-1 unsubstituted benzimidazole core found in clinical-stage kinase inhibitors such as ZSTK474 [1]. With a cLogP of 2.3 and TPSA of 34.9 Ų , this compound can serve as a versatile starting material for parallel library synthesis aimed at probing the lipophilic tolerance of kinase ATP-binding pockets while maintaining the hydrogen-bond donor character of the CF2H group [2]. Procurement of this specific building block enables systematic exploration of N-1 substitution effects without the synthetic burden of late-stage difluoromethylation.

Negative-Control Compound for Benzimidazole-Based Phenotypic Screening

Given the documented absence of peer-reviewed biological activity data for CAS 877963-87-6 against common drug targets [1], this compound is a rational candidate for use as a negative or vehicle control in cell-based phenotypic assays where benzimidazole-containing test compounds are evaluated. Its physicochemical profile—cLogP ~2.3, TPSA ~34.9 Ų —places it within drug-like chemical space, meaning any observed cellular effects are unlikely to be attributable to non-specific physicochemical drivers such as extreme lipophilicity. Users should prospectively confirm inactivity against their specific assay endpoint prior to large-scale deployment.

Synthetic Intermediate for Agrochemical Discovery Targeting Succinate Dehydrogenase (SDH)

Benzimidazole derivatives bearing electron-withdrawing N-1 substituents have been explored as succinate dehydrogenase inhibitors (SDHIs) in fungicide discovery programs [1]. The 2-acetyl group on this compound provides a reactive handle for condensation with hydrazines, amines, or hydroxylamine to generate hydrazone, oxime, or imine derivatives . The N-1 difluoromethyl group differentiates this building block from N-1 methyl or N-1 unsubstituted benzimidazole starting materials by altering the electron density of the fused ring system, which can modulate SDH binding affinity in the resulting product series.

Physicochemical Property Calibration Standard for Chromatographic Method Development

With a predicted boiling point of 307.8 ± 52.0 °C, a cLogP of 2.3, and a molecular weight of 210.18 g/mol [1], this compound occupies a useful position in the mid-range of reversed-phase HPLC calibration standards for small-molecule drug discovery libraries. Its benzimidazole chromophore enables UV detection at 254–280 nm without derivatization, while its moderate lipophilicity provides a retention time benchmark distinct from both highly polar (cLogP < 0) and highly lipophilic (cLogP > 5) reference standards .

Quote Request

Request a Quote for 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.